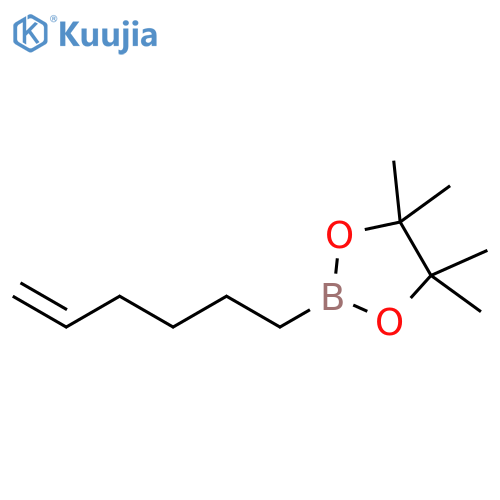

Cas no 167773-16-2 (2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

167773-16-2 structure

商品名:2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS番号:167773-16-2

MF:C12H23BO2

メガワット:210.120824098587

MDL:MFCD31390517

CID:5331807

PubChem ID:101927692

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane, 2-(5-hexen-1-yl)-4,4,5,5-tetramethyl-

- 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- MDL: MFCD31390517

- インチ: 1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6H,1,7-10H2,2-5H3

- InChIKey: SROAEADKDNMLGX-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1CCCCC=C

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22795418-0.05g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 95% | 0.05g |

$431.0 | 2024-06-20 | |

| Enamine | EN300-22795418-2.5g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 95% | 2.5g |

$1008.0 | 2024-06-20 | |

| Enamine | EN300-22795418-0.25g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 95% | 0.25g |

$472.0 | 2024-06-20 | |

| Enamine | EN300-22795418-10g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 10g |

$2209.0 | 2023-09-15 | ||

| Enamine | EN300-22795418-1.0g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 95% | 1.0g |

$513.0 | 2024-06-20 | |

| Enamine | EN300-22795418-5.0g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 95% | 5.0g |

$1488.0 | 2024-06-20 | |

| Enamine | EN300-22795418-0.1g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 95% | 0.1g |

$451.0 | 2024-06-20 | |

| Enamine | EN300-22795418-5g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 5g |

$1488.0 | 2023-09-15 | ||

| Enamine | EN300-22795418-0.5g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 95% | 0.5g |

$493.0 | 2024-06-20 | |

| Enamine | EN300-22795418-1g |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

167773-16-2 | 1g |

$513.0 | 2023-09-15 |

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

167773-16-2 (2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量